(E)-2-(4-Chlorostyryl)-4H-chromen-4-one

Tumor-specificity Cytotoxicity Oral squamous cell carcinoma

(E)-2-(4-Chlorostyryl)-4H-chromen-4-one (CAS 133567-73-4) is a synthetic 2-styrylchromone derivative belonging to the oxygen heterocycle chromone family. Characterized by a 4-chloro substituent on the styryl B-ring, this compound serves as a key vinylogous analog of flavones and has been directly compared against its 4-fluoro, 4-bromo, 4-methoxy, and unsubstituted phenyl congeners in quantitative cytotoxicity and tumor-specificity screens.

Molecular Formula C17H11ClO2
Molecular Weight 282.7 g/mol
Cat. No. B15063978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-Chlorostyryl)-4H-chromen-4-one
Molecular FormulaC17H11ClO2
Molecular Weight282.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H11ClO2/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11H/b10-7+
InChIKeyAJMJHCQXIRINSY-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (E)-2-(4-Chlorostyryl)-4H-chromen-4-one: A Differentiated 2-Styrylchromone for Oncology Research


(E)-2-(4-Chlorostyryl)-4H-chromen-4-one (CAS 133567-73-4) is a synthetic 2-styrylchromone derivative belonging to the oxygen heterocycle chromone family. Characterized by a 4-chloro substituent on the styryl B-ring, this compound serves as a key vinylogous analog of flavones and has been directly compared against its 4-fluoro, 4-bromo, 4-methoxy, and unsubstituted phenyl congeners in quantitative cytotoxicity and tumor-specificity screens [1].

Why (E)-2-(4-Chlorostyryl)-4H-chromen-4-one Cannot Be Automatically Interchanged with Other 2-Styrylchromones


Despite sharing a common 2-styrylchromone scaffold, small changes to the B-ring substituent produce large, non-linear variations in both cytotoxic potency and tumor selectivity. The 4-chloro derivative exhibits a unique balance between these two parameters that is not simply interpolated from the 4-fluoro, 4-bromo, or 4-methoxy analogs, making direct substitution scientifically unjustified without confirmatory data [1].

Quantitative Differentiation Evidence for (E)-2-(4-Chlorostyryl)-4H-chromen-4-one Versus Close Analogs


Tumor-Selective Cytotoxicity: 4-Chloro Analog Matches Top-Tier Selectivity While Maintaining Moderate Potency

In a head-to-head panel of 18 2-styrylchromones, (E)-2-(4-chlorostyryl)-4H-chromen-4-one [compound 3] achieved a tumor-specificity (TS) index of 20.6, defined as the ratio of mean CC50 against three normal oral mesenchymal cells (218.1 μM) to mean CC50 against four oral squamous cell carcinoma (OSCC) lines (10.6 μM). This TS value was superior to the 4-fluoro analog [2] (TS=8.9), the 4-bromo analog [4] (TS=2.9), and the unsubstituted phenyl analog [1] (TS=2.1), while remaining comparable to the top-performing 4-methoxy analog [5] (TS=84.1) but with markedly different absolute potency [1].

Tumor-specificity Cytotoxicity Oral squamous cell carcinoma

Wider Therapeutic Window: 4-Chloro Derivative Shows 2.2- to 7.4-Fold Greater Selectivity Over Halogen and Hydrogen Analogs

The selectivity window, expressed as the ratio of normal-cell CC50 to tumor-cell CC50, directly quantifies the potential safety margin. The 4-chloro compound exhibits a selectivity ratio of 20.6, which is substantially wider than the 4-fluoro (8.9), 4-bromo (2.9), and unsubstituted phenyl (2.1) analogs. This indicates that substitution of the 4-chloro group for a 4-fluoro, 4-bromo, or hydrogen atom would result in a 2.3-, 7.1-, or 9.8-fold reduction in the selectivity window, respectively [1].

Therapeutic window Selectivity index Normal cell toxicity

Balanced Potency-Selectivity Profile Distinct from the 4-Methoxy Analog

While the 4-methoxy analog [5] achieves the highest tumor-specificity (TS=84.1) in the series, this is driven primarily by extreme tumor-cell potency (CC50=1.9 μM) rather than a high normal-cell CC50 (159.1 μM). In contrast, the 4-chloro analog provides a more balanced profile with moderate tumor potency (CC50=10.6 μM) and the second-highest normal-cell CC50 in the series (218.1 μM). This distinction is critical for applications where extremely high potency may lead to mechanism-based toxicity or poor control over dosing [1].

Cytotoxicity SAR Potency-selectivity trade-off

High-Impact Application Scenarios for (E)-2-(4-Chlorostyryl)-4H-chromen-4-one Based on Quantitative Differentiation


Lead Optimization for Orally Bioavailable Anticancer Agents Requiring High Selectivity

The favorable selectivity window of 20.6 [1] positions this compound as a superior starting point for medicinal chemistry campaigns targeting oral squamous cell carcinoma or other solid tumors where sparing normal oral and mesenchymal tissue is critical. Its moderate potency allows for easier formulation and dose adjustment compared to ultra-potent congeners.

In Vivo Toxicology Benchmarking and Maximum Tolerated Dose (MTD) Studies

With a normal-cell CC50 of 218.1 μM—the second-highest among all 18 tested 2-styrylchromones [1]—this compound is ideally suited as a reference molecule for establishing safety margins in in vivo repeat-dose toxicity studies, enabling clearer differentiation of on-target versus off-target toxicities.

Structure-Activity Relationship (SAR) Exploration of Halogen Effects on Tumor Selectivity

The non-monotonic relationship across the halogen series (H < F < Cl but Br << Cl) makes this compound a critical probe for computational modeling of halogen bonding and steric effects on tumor-specificity. It serves as a reference for patent filings and publication of novel chromone-based anticancer agents [1].

Dual-Activity Screening in Anti-Inflammatory and Anticancer Panels

2-Styrylchromones are known for dual anti-inflammatory and anticancer activities. The balanced profile of the 4-chloro derivative makes it a versatile tool compound for simultaneously interrogating NF-κB-mediated inflammation and tumor-cell cytotoxicity in co-culture models, without the confounding of extreme potency [1].

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